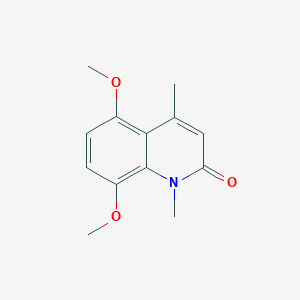

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

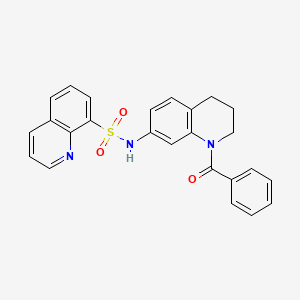

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one, also known as DMQX, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of the AMPA receptor, which is an ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory.

Applications De Recherche Scientifique

Oxidation and Synthesis Applications

Oxidation Process : Fused 1,4-dimethoxybenzenes, including compounds like 5,8-dimethoxy-2-methylquinoline, can be effectively oxidized to benzoquinones. This process involves direct oxidation or demethylation-oxidation, showcasing the compound's utility in chemical synthesis and reactions (Kim et al., 2001).

Synthesis of Quinoline Derivatives : The synthesis and study of quinoline derivatives, including those similar to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, have been conducted. Such studies are crucial for understanding the molecular and crystal structures of these compounds, which have implications in various fields of chemistry and pharmacology (Lyakhov et al., 2000).

QSAR Study for Anti-Cancer Activities : Quantitative structure-activity relationship (QSAR) studies have been done on related quinoline derivatives to evaluate their chemical-biological interactions, especially concerning their anti-cancer activities. Such studies help in understanding how the structural properties of these compounds relate to their biological effectiveness (Ali & Saeed, 2016).

Biological and Pharmacological Applications

In Vitro Cytotoxicity : Research on quinoline derivatives, including those similar to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, has demonstrated in vitro cytotoxicity against various human cancer cell lines. This highlights their potential application in cancer research and treatment (Lee et al., 2000).

Antifungal Applications : Derivatives of hydroxyquinoline, a class to which 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one is related, have shown potential in the treatment of fungal infections. The structural modifications of these compounds can significantly impact their antifungal activity, suggesting their potential use in developing new antifungal agents (Joaquim et al., 2021).

Neuroinflammatory Disease Treatment : Some derivatives of 5,8-dimethoxy-1,4-naphthoquinone have shown promise as therapeutic agents for glia-mediated neuroinflammatory diseases. These compounds, by modulating certain cellular signaling pathways, could provide new avenues for treating such conditions (Sun et al., 2016).

Pesticidal Activity : Certain synthesized compounds related to quinolines have been tested for pesticidal activities, indicating their potential in agricultural applications (Pyrko, 2022).

Anticorrosion Potential : Derivatives of 5-amino-8-hydroxyquinoline, related to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, have demonstrated potential in the inhibition of corrosion of carbon steel in acidic solutions. This suggests applications in materials science and engineering (Faydy et al., 2017).

Colorectal Carcinoma Treatment : A compound similar to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, namely 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has shown efficacy in attenuating colon carcinogenesis. This highlights the potential of these compounds in cancer therapy (Mishra et al., 2018).

Propriétés

IUPAC Name |

5,8-dimethoxy-1,4-dimethylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-7-11(15)14(2)13-10(17-4)6-5-9(16-3)12(8)13/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGZPMFPUDKJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2676279.png)

![2,4-Dimethyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2676284.png)

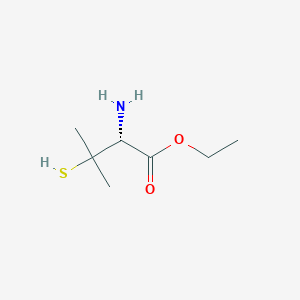

![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)

![N-(1-cyanocycloheptyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2676292.png)

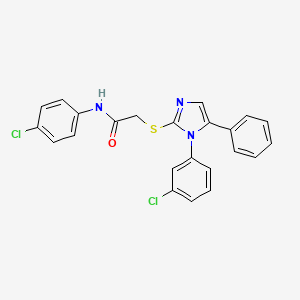

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2676293.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2676294.png)

![Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2676295.png)

![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)

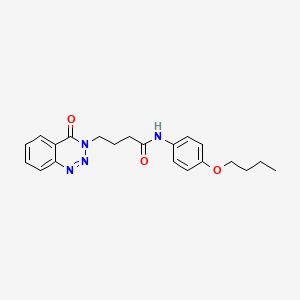

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2676299.png)

![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)